An In-Depth Technical Guide to N-Pentafluorophenyldichloromaleimide: A Versatile Reagent for Bioconjugation and Medicinal Chemistry
An In-Depth Technical Guide to N-Pentafluorophenyldichloromaleimide: A Versatile Reagent for Bioconjugation and Medicinal Chemistry
This guide provides a comprehensive technical overview of N-Pentafluorophenyldichloromaleimide, a specialized reagent with significant potential in advanced life science research and drug development. We will delve into its chemical structure, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies for its effective utilization.
Core Molecular Profile
N-Pentafluorophenyldichloromaleimide is a halogenated aromatic maleimide derivative. Its unique structure, featuring a highly electrophilic maleimide ring and a pentafluorophenyl group, underpins its utility as a powerful tool for covalent modification of biomolecules.
| Property | Value | Source |
| CAS Number | 186958-58-7 | [1] |
| Molecular Formula | C₁₀Cl₂F₅NO₂ | [1] |
| Molecular Weight | 332.01 g/mol | [1] |
| Synonyms | N-(Pentafluorophenyl)dichloromaleimide, Dichloro-N-(pentafluorophenyl)maleimide, 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione | [1] |
The molecular architecture of N-Pentafluorophenyldichloromaleimide is characterized by two key reactive moieties: the dichloromaleimide core and the N-linked pentafluorophenyl ring. The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the reactivity of the molecule.
Caption: Chemical structure of N-Pentafluorophenyldichloromaleimide.
Synthesis of N-Pentafluorophenyldichloromaleimide
The synthesis of N-Pentafluorophenyldichloromaleimide is typically achieved through the condensation reaction of dichloromaleic anhydride with pentafluoroaniline. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by dehydration to form the imide ring.
Experimental Protocol: Synthesis via Conventional Heating
This protocol is adapted from established methods for the synthesis of related N-substituted maleimides.
Materials:
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Dichloromaleic anhydride (1.0 eq)
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Pentafluoroaniline (1.05 eq)
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Glacial acetic acid (solvent)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve dichloromaleic anhydride in glacial acetic acid.
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Add pentafluoroaniline to the solution.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, allow the mixture to cool to room temperature.
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The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Workflow for Synthesis
Caption: General workflow for the synthesis of N-Pentafluorophenyldichloromaleimide.
Reactivity and Mechanism of Action
The reactivity of N-Pentafluorophenyldichloromaleimide is dominated by the electrophilic nature of the maleimide double bond. This makes it highly susceptible to Michael addition reactions with nucleophiles, particularly thiols.
Cysteine-Specific Bioconjugation
In the context of drug development and chemical biology, the most significant application of this reagent is its ability to selectively react with cysteine residues in proteins and peptides. The sulfhydryl group of cysteine acts as a potent nucleophile, attacking the carbon-carbon double bond of the maleimide ring to form a stable thioether linkage.
The presence of the two chlorine atoms on the maleimide ring is expected to enhance its electrophilicity, potentially leading to faster reaction kinetics compared to non-halogenated maleimides.[2] Furthermore, the pentafluorophenyl group, being a strong electron-withdrawing group, further activates the maleimide system towards nucleophilic attack.[3]
Caption: Reaction mechanism for the bioconjugation of N-Pentafluorophenyldichloromaleimide with a cysteine residue.
Applications in Drug Development and Research
The unique properties of N-Pentafluorophenyldichloromaleimide make it a valuable tool in several areas of drug development and biomedical research.
Antibody-Drug Conjugates (ADCs)
Maleimide-based linkers are widely used in the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.[4] The stability of the thioether bond formed between the maleimide and a cysteine residue on the antibody is crucial for the efficacy and safety of the ADC. The enhanced reactivity of N-Pentafluorophenyldichloromaleimide could allow for more efficient and rapid conjugation reactions, which is advantageous when working with sensitive biological molecules.
Chemical Probes for Proteomics
This reagent can be functionalized with reporter tags such as fluorophores or biotin to create chemical probes for identifying and quantifying reactive cysteine residues in the proteome.[5] Such probes are instrumental in chemical proteomics for studying protein function, identifying drug targets, and understanding cellular signaling pathways involving redox-sensitive cysteines.
Crosslinking Agent
Due to the presence of two reactive chlorine atoms, N-Pentafluorophenyldichloromaleimide has the potential to act as a crosslinking agent. While the primary reaction is with thiols, under certain conditions, the chlorine atoms may be susceptible to substitution by other nucleophiles, enabling the formation of crosslinks between different biomolecules.
Future Perspectives
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[3][6] The pentafluorophenyl group in N-Pentafluorophenyldichloromaleimide not only modulates its reactivity but also introduces a fluorine-rich motif that can be exploited in drug design. This could lead to the development of novel therapeutic agents with improved metabolic stability, membrane permeability, and binding affinity to their targets.
Further research into the specific reaction kinetics and in vivo stability of conjugates formed with N-Pentafluorophenyldichloromaleimide will be crucial to fully realize its potential in the next generation of bioconjugates and targeted therapies.
References
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Jones, M. W., et al. (2011). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. Chemical Communications, 47(17), 4959-4961. Available at: [Link]
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Morais, F. A. P., et al. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Frontiers in Chemistry, 10, 1037649. Available at: [Link]
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